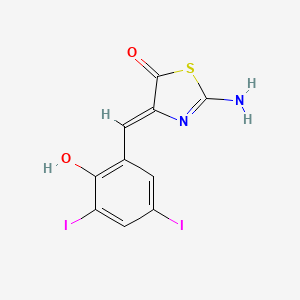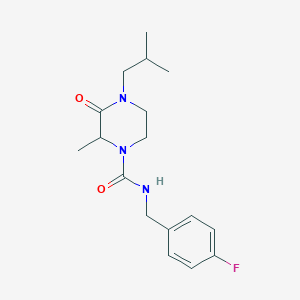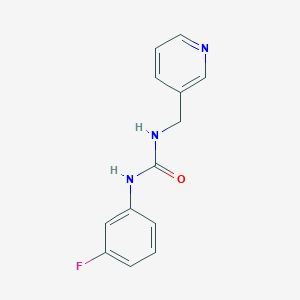
1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine, also known as BPP, is a synthetic molecule that has been widely used in scientific research. It is a photoreactive compound that belongs to the class of photolabile protecting groups. BPP has been extensively studied for its applications in various fields, including biochemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine has been used in a wide range of scientific research applications. One of the primary uses of this compound is as a photolabile protecting group for peptides and proteins. This compound can be attached to a specific amino acid residue in a peptide or protein, protecting it from degradation or modification. Upon exposure to light, this compound is cleaved, releasing the protected amino acid residue. This allows for the precise control of the timing and location of peptide or protein modification.
This compound has also been used in the study of protein-protein interactions. By attaching this compound to a specific amino acid residue in a protein, researchers can selectively crosslink the protein to its binding partner upon exposure to light. This allows for the identification and characterization of protein-protein interactions in a controlled manner.
Mécanisme D'action
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine involves the cleavage of the benzoyl group upon exposure to light. The resulting benzoyl radical can then react with nearby molecules, leading to the release of the protected amino acid residue or crosslinking of proteins. The photolysis of this compound is highly efficient and occurs on a timescale of milliseconds to seconds.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It is not metabolized by cells and does not interfere with cellular processes. However, care should be taken to ensure that the concentration of this compound used in experiments is not toxic to cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It allows for the precise control of the timing and location of peptide or protein modification. It is also highly efficient and can be cleaved on a timescale of milliseconds to seconds. This compound is stable under a wide range of experimental conditions and can be used in both aqueous and non-aqueous solvents.
One limitation of this compound is its photoreactivity. Care should be taken to avoid exposure to light during storage and handling. This compound can also be expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine in scientific research. One area of interest is the development of new photolabile protecting groups with improved properties, such as increased photoreactivity or lower cost of synthesis. This compound could also be used in the development of new therapies for diseases such as cancer, where precise control of protein modification is critical.
Another area of interest is the use of this compound in the study of protein dynamics. By attaching this compound to a specific amino acid residue in a protein, researchers can selectively modify the protein upon exposure to light. This allows for the study of protein conformational changes and dynamics in a controlled manner.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic molecule that has been widely used in scientific research. It is a photoreactive compound that allows for the precise control of peptide and protein modification. This compound has several advantages for lab experiments, including high efficiency and stability under a wide range of experimental conditions. There are several future directions for the use of this compound in scientific research, including the development of new photolabile protecting groups and the study of protein dynamics.
Méthodes De Synthèse
The synthesis of 1-(4-tert-butylbenzoyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-tert-butylbenzoyl chloride and 4-phenylsulfonylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)18-11-9-17(10-12-18)20(24)22-13-15-23(16-14-22)27(25,26)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQYPWLOBXUTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)
![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
![6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327705.png)
![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5327721.png)
![N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide](/img/structure/B5327726.png)
![ethyl {[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B5327733.png)
![3-methyl-1-(1-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)butan-1-one](/img/structure/B5327735.png)
![6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327739.png)
![3-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B5327742.png)

![3-allyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327751.png)
